Mannosamine Clipoic acid adduct

Carrier immunogenicity CIRH hapten Antibody titer reduction

Mannosamine–lipoic acid adduct (MLA) is a synthetic, bifunctional hapten formed by amide coupling of the amino sugar D‑mannosamine to α‑lipoic acid via EDC/NHS chemistry. It belongs to a defined class of carrier immunogenicity reducing haptens (CIRH) that, upon covalent conjugation to the free amine surface of carrier proteins, suppress the humoral immune response against the carrier by >100‑fold in murine immunization models.

Molecular Formula C14H25NO6S2
Molecular Weight 367.5 g/mol
Cat. No. B12373692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannosamine Clipoic acid adduct
Molecular FormulaC14H25NO6S2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESC1CSSC1CCCCC(=O)NC2C(C(C(OC2O)CO)O)O
InChIInChI=1S/C14H25NO6S2/c16-7-9-12(18)13(19)11(14(20)21-9)15-10(17)4-2-1-3-8-5-6-22-23-8/h8-9,11-14,16,18-20H,1-7H2,(H,15,17)/t8?,9-,11-,12-,13-,14-/m1/s1
InChIKeySYTLGZFRJKFRPS-KQTGNOMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mannosamine–Lipoic Acid Adduct (MLA) for Immunogenicity Modulation: Procurement-Relevant Compound Profile


Mannosamine–lipoic acid adduct (MLA) is a synthetic, bifunctional hapten formed by amide coupling of the amino sugar D‑mannosamine to α‑lipoic acid via EDC/NHS chemistry . It belongs to a defined class of carrier immunogenicity reducing haptens (CIRH) that, upon covalent conjugation to the free amine surface of carrier proteins, suppress the humoral immune response against the carrier by >100‑fold in murine immunization models [1]. With a molecular formula of C₁₄H₂₅NO₆S₂ and a molecular weight of 367.48 Da, MLA is supplied as a ≥98%‑pure solid, soluble in DMSO, and stored at −20 °C (powder) or −80 °C (solvent) . The compound is exclusively for research use and serves as a precision tool in antigen design, passive immunization masking, and mechanistic immunology studies [1].

Why Mannosamine–Lipoic Acid Adduct Cannot Be Replaced by Generic Haptens or Biotin‑Based Analogs


The immunogenicity‑reducing activity of mannosamine‑derived haptens is exquisitely dependent on both the sugar scaffold and the conjugated acid partner. In the same BALB/c immunization model, glucosamine–biotin adduct (GBA) — a close structural analog differing only in the C‑2 epimer of the amino sugar — completely failed to reduce anti‑carrier antibody titres, classifying it as a carrier immunogenicity non‑reducing hapten (nCIRH) [1]. Similarly, the individual building blocks biotin and mannose, when administered alone or as an unconjugated mixture, exhibited no suppressive activity [1]. Even among the mannosamine‑based CIRH family, the acid partner dictates physicochemical properties: the lipoic acid moiety in MLA introduces a redox‑active 1,2‑dithiolane ring that is structurally and functionally absent from the biotin (MBA) and desthiobiotin (MDTBA) congeners, enabling thiol‑mediated surface immobilisation and reductive cleavage that are impossible with biotin‑based adducts [2]. Consequently, generic substitution across the mannosamine‑acid adduct series risks loss of either immunomodulatory potency or application‑specific chemical functionality.

Quantitative Differentiation Evidence for Mannosamine–Lipoic Acid Adduct (MLA) Procurement Decisions


MLA Matches the Gold‑Standard CIRH Compounds MBA and MDTBA in >100‑Fold Carrier Immunogenicity Suppression

In a direct head‑to‑head murine immunization study, conjugation of MLA to horse IgG (hsIgG) reduced the mean anti‑carrier antibody titre by >100‑fold relative to native hsIgG, an effect statistically indistinguishable from that of the prototypical CIRH compounds mannosamine–biotin adduct (MBA) and mannosamine–desthiobiotin adduct (MDTBA) [1]. This establishes MLA as a fully potent member of the CIRH class with efficacy equivalent to the best‑characterised analogs [1].

Carrier immunogenicity CIRH hapten Antibody titer reduction

Glucosamine–Biotin Adduct (GBA) Fails as a CIRH: Structural Determinants of Immunogenicity Reduction

The same study directly compared four adducts sharing an identical conjugation chemistry. Glucosamine–biotin adduct (GBA), which replaces the mannosamine scaffold with its C‑2 epimer glucosamine while retaining the biotin acid partner, exhibited no statistically significant reduction in anti‑hsIgG titres, classifying it as a carrier immunogenicity non‑reducing hapten (nCIRH) [1]. The individual building blocks biotin and mannose, tested separately, likewise failed to reduce immunogenicity [1]. This demonstrates that both the amino‑sugar stereochemistry and the specific acid partner are required for CIRH activity, and that MLA (with a D‑mannosamine scaffold) possesses this essential structural determinant [1].

Stereochemical specificity nCIRH vs CIRH Hapten design

Lipoic Acid Dithiolane Ring Confers Redox‑Responsive Functionality Absent from Biotin‑Based CIRH Analogs

MLA incorporates a 1,2‑dithiolane ring from the lipoic acid moiety, which can undergo reversible reduction to dihydrolipoic acid (DHLA) bearing two free thiol groups [1]. This redox‑active functionality is entirely absent from MBA (biotin ureido ring) and MDTBA (desthiobiotin, lacking sulfur) [2]. The disulfide bond in MLA enables: (i) reductive cleavage for controlled release of the hapten or carrier, (ii) direct chemisorption onto gold surfaces via Au–S bonds for biosensor or SPR applications, and (iii) potential antioxidant activity of the liberated DHLA form [3]. MBA and MDTBA, lacking sulfur or disulfide chemistry, cannot support these functionalities [2].

Disulfide chemistry Redox-responsive linker Thiol-gold conjugation

CIRH‑Class Compounds (Including MLA) Outperform PEGylation in Immunogenicity Reduction: Cross‑Study Extrapolation

Although MLA itself has not been directly compared to PEGylation in a published study, the closely related CIRH compound MBA was compared head‑to‑head against PEG‑coated hsIgG in a passive immunization model (Gefen et al., Vaccine 2010) [1]. MBA‑coated hsIgG elicited an anti‑carrier immune response approximately 8‑fold lower than PEG‑coated hsIgG and 32‑fold lower than uncoated hsIgG, while fully preserving venom‑neutralising bioactivity [1]. Given that MLA and MBA exhibit equivalent >100‑fold immunogenicity reduction in the Gefen 2015 study, MLA is expected to confer the same order‑of‑magnitude advantage over PEGylation [2].

PEGylation alternative Protein masking Passive immunization

MLA Physicochemical Identity and Vendor‑Specified Purity Enable Reproducible Conjugation Stoichiometry

MLA is supplied with a verified molecular identity (C₁₄H₂₅NO₆S₂, MW 367.48 Da) and a vendor‑specified purity of ≥98% . This is critical because the CIRH conjugation protocol requires a hapten molar excess of approximately three orders of magnitude over the carrier protein to achieve complete free‑amine occupancy (<1 residual free amine per protein molecule) [1]. Impure or misidentified material would introduce uncertainty in hapten‑to‑protein ratio calculations, directly compromising the >100‑fold immunogenicity reduction benchmark. The compound exhibits typical solubility in DMSO (e.g., 10 mM) and defined storage stability (powder: −20 °C, 3 years; solvent: −80 °C, 6 months), enabling standardised laboratory handling .

Chemical identity Purity specification Conjugation quality control

MLA‑Conjugated Proteins Undergo Altered Lysosomal Cathepsin Processing, Producing a Distinct Peptide Repertoire

Mechanistic data from the Gefen 2015 study demonstrate that conjugation of a carrier protein to a CIRH (including MLA) alters its degradation by lysosomal cathepsins in antigen‑presenting cells, generating peptides that differ in both length and sequence from those derived from the native protein or from nCIRH‑modified protein [1]. Furthermore, injection of CIRH‑conjugated protein into mice induced a measurable increase in the regulatory T‑cell (Treg) population [1]. These mechanistic outcomes were observed with the CIRH class (MBA, MDTBA, and MLA) but not with nCIRH (GBA, biotin, mannose), providing a molecular rationale for the >100‑fold immunogenicity reduction [1].

Antigen processing Cathepsin degradation Peptide repertoire Treg induction

Optimal Application Scenarios for Mannosamine–Lipoic Acid Adduct (MLA) Based on Quantitative Evidence


Passive Immunization with Cross‑Species Antibodies Requiring Maximal Immunogenicity Suppression

MLA is suitable for masking xenogeneic therapeutic antibodies (e.g., equine anti‑venom IgG) where >100‑fold reduction in anti‑carrier antibody response has been demonstrated in murine models [1]. Based on cross‑study data with the equipotent CIRH MBA, MLA‑coated antibodies are expected to elicit an immune response approximately 8‑fold lower than PEG‑coated antibodies while preserving target‑binding bioactivity [2]. This scenario is directly supported by the in vivo immunogenicity data from Gefen et al. 2015 and the cross‑species antibody data from Gefen et al. 2010 [1] [2].

Antigen Design for Tolerance Induction via Treg‑Mediated Mechanisms

MLA conjugation to protein antigens alters lysosomal cathepsin processing in antigen‑presenting cells, generating a peptide repertoire distinct from that of the native protein and inducing a measurable expansion of regulatory T‑cell populations in mice [1]. This property supports the rational design of tolerogenic antigens for preclinical autoimmunity or allergy research, where active suppression of carrier‑specific immunity is required rather than mere absence of immunogenicity [1].

Redox‑Cleavable Hapten–Carrier Conjugates for Controlled Release or Surface Immobilisation

The 1,2‑dithiolane ring of the lipoic acid moiety in MLA can be reductively cleaved to dihydrolipoic acid, releasing two free thiol groups [1] [2]. This chemistry enables: (i) traceless release of the carrier protein under mild reducing conditions (e.g., intracellular glutathione), (ii) direct chemisorption onto gold‑coated surfaces (SPR chips, electrodes) via Au–S bonds for label‑free detection, and (iii) potential antioxidant functionality of the liberated DHLA [2]. These capabilities are structurally unavailable with MBA or MDTBA, making MLA the only CIRH compatible with redox‑responsive or thiol‑gold conjugation workflows [1].

CIRH‑Based Negative Control in Hapten Immunogenicity Studies

MLA serves as a well‑characterised CIRH reference compound in experiments designed to discriminate between carrier immunogenicity reducing and non‑reducing haptens. The Gefen 2015 study provides a validated experimental framework — including free‑amine conjugation quality control, ELISA titration conditions, and Treg flow cytometry protocols — that enables MLA to be used as a positive control for immunogenicity suppression alongside nCIRH compounds such as GBA or biotin as negative controls [1]. This is directly relevant for immunology laboratories characterising novel haptens or protein‑modification strategies [1].

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